

DMCM hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DMCM hydrochloride

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DMCM Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6,7-dimethoxy-4-ethyl- β -carboline-3-carboxylate hydrochloride (**DMCM hydrochloride**) is a potent and well-characterized ligand of the benzodiazepine binding site on the γ -aminobutyric acid type A (GABA-A) receptor. Functioning as a non-selective inverse agonist, **DMCM hydrochloride** effectively reduces the chloride ion flux mediated by GABA-A receptors, leading to neuronal excitation. This property manifests as pronounced anxiogenic and convulsant effects in preclinical models. Its high affinity for various GABA-A receptor subtypes makes it an invaluable pharmacological tool for investigating the neurobiology of anxiety, epilepsy, and the functional roles of GABAergic neurotransmission. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of **DMCM hydrochloride**. It includes comprehensive tables of its quantitative properties, detailed protocols for key in vitro and in vivo experimental procedures, and visual representations of its primary signaling pathway and associated experimental workflows.

Chemical Structure and Physicochemical Properties

DMCM hydrochloride is a β -carboline derivative. Its chemical structure is characterized by a tricyclic pyrido[3,4-b]indole core, substituted with a methyl ester, an ethyl group, and two methoxy groups. The hydrochloride salt form enhances its solubility in aqueous solutions.

Table 1: Physicochemical Properties of **DMCM Hydrochloride**

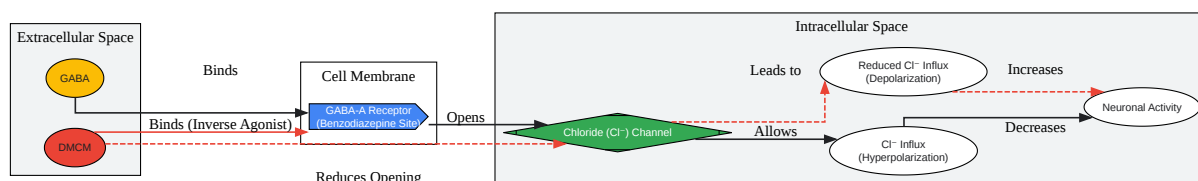
Property	Value	Reference(s)
IUPAC Name	methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride	[1]
Synonyms	DMCM, Methyl 6,7-dimethoxy-4-ethyl- β -carboline-3-carboxylate hydrochloride	[2]
CAS Number	1215833-62-7	[1][3][4]
Molecular Formula	C ₁₇ H ₁₉ ClN ₂ O ₄	[1][4]
Molecular Weight	350.8 g/mol	[1][3][4]
Appearance	Solid powder	[1][4]
Purity	≥98% (HPLC)	[5]
Solubility	Water: 22.5 mg/mL (64.1 mM), DMSO: 9 mg/mL (25.7 mM)	[6]
Storage	Desiccate at room temperature. For long-term storage, -20°C is recommended.	[1][3]

Biological Activity and Mechanism of Action

DMCM hydrochloride exerts its biological effects primarily through its interaction with the benzodiazepine binding site on GABA-A receptors. As an inverse agonist, it binds to this site and allosterically modulates the receptor to decrease the frequency of chloride channel opening in response to GABA.[7] This reduction in inhibitory chloride influx leads to neuronal hyperexcitability, which underlies its observed anxiogenic and convulsant properties.[1][2][5]

GABA-A Receptor Signaling Pathway

The primary signaling pathway affected by **DMCM hydrochloride** is the GABA-A receptor-mediated inhibitory neurotransmission. The following diagram illustrates the mechanism of action of DMCM as a GABA-A receptor inverse agonist.



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DMCM's action on the GABA-A receptor signaling pathway.

Binding Affinity for GABA-A Receptor Subtypes

DMCM hydrochloride exhibits high affinity for various GABA-A receptor subtypes containing $\alpha 1$, $\alpha 2$, $\alpha 3$, and $\alpha 5$ subunits. The binding affinities (K_i) are summarized in the table below.

Table 2: Binding Affinity (K_i) of **DMCM Hydrochloride** for Human Recombinant GABA-A Receptor Subtypes

Receptor Subtype ($\alpha\beta\gamma 2$)	K_i (nM)	Reference(s)
$\alpha 1\beta 3\gamma 2$	10	[6][8]
$\alpha 2\beta 3\gamma 2$	13	[6][8]
$\alpha 3\beta 3\gamma 2$	7.5	[6][8]
$\alpha 5\beta 3\gamma 2$	2.2	[6][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **DMCM hydrochloride**.

In Vitro Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of **DMCM hydrochloride** to GABA-A receptors in brain tissue homogenates.

Apparatus and Reagents:

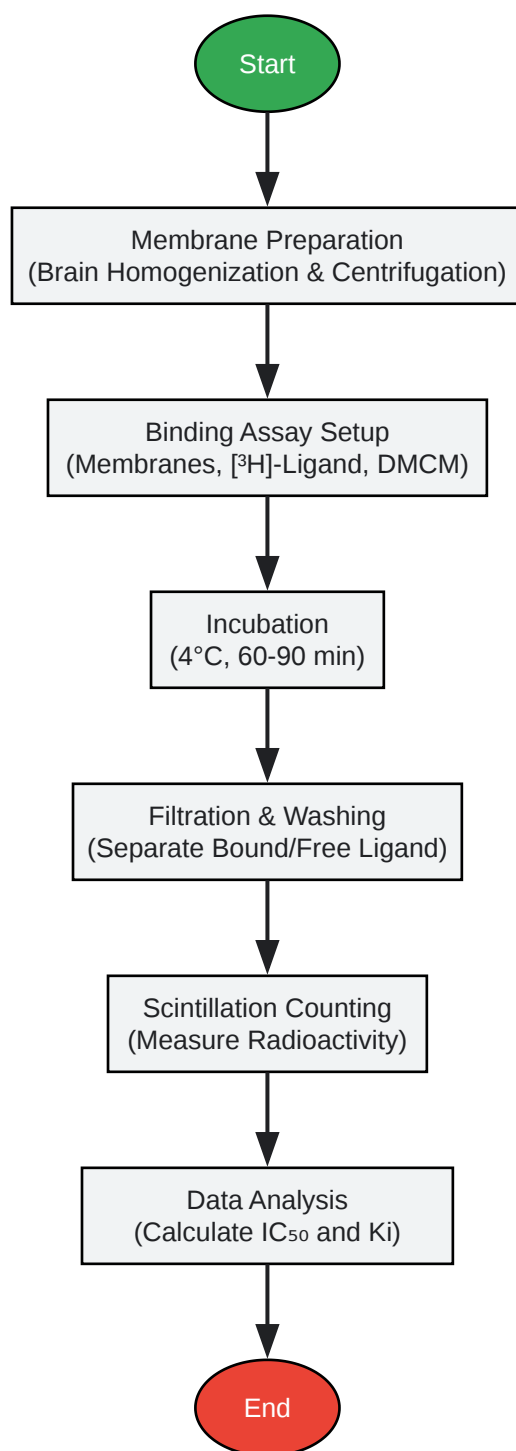
- Homogenizer
- Centrifuge
- Filtration apparatus
- Scintillation counter
- Rat brain tissue
- [³H]-Flunitrazepam (radioligand)
- **DMCM hydrochloride** (test compound)
- Clonazepam or other high-affinity benzodiazepine (for non-specific binding)
- Tris-HCl buffer (50 mM, pH 7.4)
- Bovine Serum Albumin (BSA)
- Glass fiber filters

Procedure:

- **Membrane Preparation:** Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat

the centrifugation step. The final pellet, containing the membrane fraction, is resuspended in buffer to a final protein concentration of 0.1-0.5 mg/mL.

- **Binding Assay:** In a 96-well plate, add the membrane preparation, [³H]-Flunitrazepam (at a concentration near its K_d), and varying concentrations of **DMCM hydrochloride**. For determining non-specific binding, add a high concentration of a non-labeled benzodiazepine ligand instead of DMCM.
- **Incubation:** Incubate the plate at 4°C for 60-90 minutes to allow binding to reach equilibrium.
- **Filtration:** Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
- **Quantification:** Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of **DMCM hydrochloride** from the competition binding curve and calculate the K_i value using the Cheng-Prusoff equation.



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Workflow for an in vitro radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the procedure for measuring the effect of **DMCM hydrochloride** on GABA-activated currents in cultured neurons or brain slices.

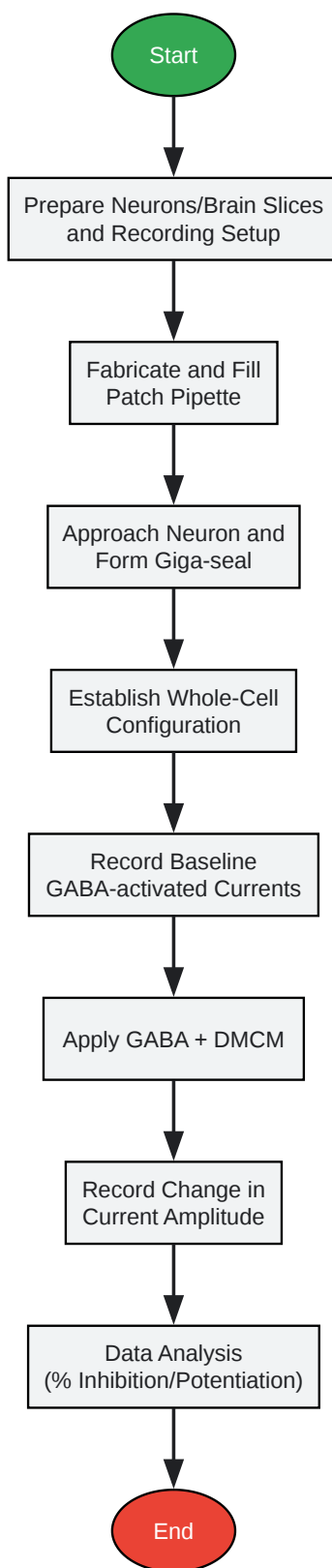
Apparatus and Reagents:

- Patch-clamp amplifier and data acquisition system
- Microscope with micromanipulators
- Pipette puller and polisher
- Cultured neurons or brain slice preparation
- Artificial cerebrospinal fluid (aCSF)
- Internal pipette solution
- GABA
- **DMCM hydrochloride**
- Borosilicate glass capillaries

Procedure:

- Preparation: Prepare brain slices or cultured neurons and place them in the recording chamber perfused with aCSF.
- Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 M Ω and fill with internal solution.
- Cell Targeting: Under visual guidance, approach a neuron with the patch pipette and apply gentle positive pressure.
- Giga-seal Formation: Upon contacting the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 G Ω) seal.

- **Whole-Cell Configuration:** Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving whole-cell configuration.
- **Recording:** Clamp the cell at a holding potential of -60 mV. Apply GABA to elicit an inward chloride current.
- **Drug Application:** After establishing a stable baseline GABA response, co-apply GABA with **DMCM hydrochloride** and record the change in the current amplitude.
- **Data Analysis:** Measure the peak amplitude of the GABA-activated currents in the absence and presence of DMCM. Calculate the percentage of inhibition or potentiation.



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- To cite this document: BenchChem. [DMCM hydrochloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2747370#dmcm-hydrochloride-chemical-structure-and-properties]

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